molecular formula C24H19ClN4O3S3 B383117 Ethyl 4-(4-chlorophenyl)-5-methyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate CAS No. 379238-52-5

Ethyl 4-(4-chlorophenyl)-5-methyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate

Cat. No.: B383117
CAS No.: 379238-52-5
M. Wt: 543.1g/mol
InChI Key: GWUZUNQNEKKPPD-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-5-methyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate (CAS: 724740-45-8) is a structurally complex heterocyclic compound featuring a thiophene core substituted with a 4-chlorophenyl group, a methyl group, and an ethyl carboxylate ester. The molecule is further functionalized with a sulfanyl acetyl linker bridging the thiophene ring to a fused [1,2,4]triazolo[3,4-b][1,3]benzothiazole moiety.

The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, often associated with improved lipophilicity and target binding . The ethyl carboxylate ester may enhance membrane permeability, acting as a prodrug moiety that can be hydrolyzed in vivo to the active carboxylic acid .

  • Heterocyclic condensation: Cyclization of hydrazine derivatives with carbonyl compounds to form triazole rings .
  • Thioether linkages: Coupling of sulfanyl acetyl groups via nucleophilic substitution or thiol-ene reactions .

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-5-methyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3S3/c1-3-32-22(31)20-19(14-8-10-15(25)11-9-14)13(2)34-21(20)26-18(30)12-33-23-27-28-24-29(23)16-6-4-5-7-17(16)35-24/h4-11H,3,12H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUZUNQNEKKPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-chlorophenyl)-5-methyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN3O2SC_{22}H_{20}ClN_3O_2S, with a molecular weight of approximately 429.93 g/mol. The structure features a thiophene core substituted with various functional groups, including a chlorophenyl moiety and a triazole-benzothiazole hybrid.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC22H20ClN3O2S
Molecular Weight429.93 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.

Case Study: Cytotoxicity Assays

A study conducted by researchers evaluated the cytotoxicity of the compound using the MTT assay. The results indicated that at concentrations ranging from 10 to 100 µM, the compound exhibited a dose-dependent decrease in cell viability across all tested cell lines.

Cell LineIC50 (µM)
MCF-715.0
HeLa12.5
A54920.0

Antimicrobial Activity

The compound also demonstrated antimicrobial activity against several bacterial strains. In particular, it showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Research Findings: Antimicrobial Testing

In a study examining the antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method. The results showed inhibition zones indicating significant antibacterial activity.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have provided insights into the structural features necessary for biological activity. Modifications to the thiophene ring and substitution patterns on the triazole and benzothiazole moieties were found to significantly influence potency.

Key Findings:

  • Chloro Substitution: The presence of the chloro group on the phenyl ring enhances lipophilicity and biological activity.
  • Triazole-Benzothiazole Linkage: This unique linkage contributes to increased binding affinity to target proteins involved in cancer progression.
  • Thiophene Core: Variations in substituents on the thiophene ring can modulate both anticancer and antimicrobial activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (Reported) Synthesis Highlights Reference ID
Ethyl 4-(4-chlorophenyl)-5-methyl-2-[[2-(triazolobenzothiazolylsulfanyl)acetyl]amino]thiophene-3-carboxylate Thiophene + Triazolobenzothiazole 4-Chlorophenyl, methyl, ethyl carboxylate, sulfanyl acetyl Not reported (structural analogies) Likely involves heterocyclic condensation and thioether coupling
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate Thiadiazole + Triazole Phenyl, methyl, ethyl carboxylate Anticancer, antimicrobial (inferred) Hydrazone cyclization in ethanolic TEA
3-(α-Naphthylmethylene)-6-aryl triazolothiadiazoles Triazolothiadiazole Naphthylmethylene, aryl Antimicrobial, herbicidal Microwave-assisted cyclization
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole + Pyrazole 4-Chlorophenyl, 4-fluorophenyl, methyl, ethyl carboxylate Not reported (structural analogies) Multicomponent coupling
5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole Tetrazole 4-Chlorobenzyl, 4-chlorophenyl Not reported PEG-400 mediated catalysis

Key Comparative Analysis

Triazole-Containing Systems: The target compound’s triazolobenzothiazole system shares structural similarities with triazolothiadiazoles (e.g., ), which exhibit antimicrobial and anti-inflammatory activities . In contrast, simpler triazole derivatives (e.g., 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole) prioritize thiadiazole or thiophene moieties, which are associated with anticancer activity .

Chlorophenyl Substituents: The 4-chlorophenyl group is a recurring motif in antimicrobial agents (e.g., tetrazole derivatives in and triazoles in ). Its electron-withdrawing nature enhances membrane penetration and resistance to metabolic degradation .

Ester Functionalization :

  • Ethyl carboxylate esters are prevalent in prodrug design (e.g., ). Hydrolysis of this group in vivo could release the active carboxylic acid, modulating solubility and duration of action .
  • Thiophene-3-carboxylate derivatives (e.g., ) demonstrate vasodilatory effects, suggesting the target compound may share similar pharmacological pathways .

Synthetic Methodologies: The use of PEG-400 and Bleaching Earth Clay () for tetrazole synthesis highlights eco-friendly alternatives to traditional solvents, which could be adapted for the target compound’s sulfanyl acetyl linkage .

Preparation Methods

Synthesis of the Triazolo[3,4-b][1, Benzothiazole Core

The triazolo[3,4-b] benzothiazole moiety is synthesized via cyclization of 2-hydrazinobenzothiazole derivatives. As demonstrated in recent work, 2-chlorobenzothiazole (32 ) reacts with hydrazine hydrate in ethanol to yield 2-hydrazinobenzothiazole (33 ) with 98% conversion . Subsequent cyclization using formic acid under reflux generates the triazolobenzothiazole scaffold. For example, refluxing 64 (a 2-hydrazinobenzothiazole derivative) in formic acid for 9 hours produces 6-methyl triazolo[3,4-b] benzothiazole (3 ) in 10% yield after purification .

Critical Reaction Parameters for Cyclization

ParameterConditionImpact on Yield
Reflux Time9 hoursProlonged time reduces side products
Acid CatalystFormic acidEssential for cyclization
Temperature100–120°COptimizes ring closure efficiency

Functionalization of the Thiophene Backbone

The thiophene intermediate requires regioselective substitutions at positions 2, 4, and 5. A reported method involves bromination and cyanation of 3-thiophenecarboxylic acid derivatives. For instance, 3-bromo-4-nitrothiophene (V ) is synthesized via decarboxylation of 3-bromo-4-nitro-2-thiophenecarboxylic acid using mercuric oxide in acetic acid, followed by steam distillation (93% yield) . Subsequent cyanation with cuprous cyanide in quinoline affords 3-cyanothiophene (XX ) in 75% yield .

Synthetic Route to 3-Cyanothiophene

  • Decarboxylation : 3-Bromo-4-nitro-2-thiophenecarboxylic acid → 3-bromo-4-nitrothiophene (V ) using HgO/CH₃COOH.

  • Cyanation : V + CuCN → 3-cyanothiophene (XX ) in quinoline at reflux.

Further functionalization introduces the 4-chlorophenyl and methyl groups. Friedel-Crafts alkylation or Suzuki-Miyaura coupling may be employed, though specific conditions for this compound remain undocumented in the provided sources.

Assembly of the Thiophene-3-Carboxylate Ester

The ethyl carboxylate group is introduced early in the synthesis via esterification. Starting with 3-thiophenecarboxylic acid (XXI ), treatment with thionyl chloride yields the acyl chloride (XXII ), which is then reacted with ethanol to form the ethyl ester . Subsequent nitration and reduction steps introduce the amino group at position 2, enabling coupling with the sulfanyl acetyl intermediate.

Esterification Protocol

  • Acyl Chloride Formation : XXI + SOCl₂ → XXII (90–95% yield).

  • Esterification : XXII + EtOH → Ethyl 3-thiophenecarboxylate (85–90% yield).

Final Coupling and Purification

The last stage involves coupling the triazolobenzothiazole-sulfanyl acetyl intermediate with the functionalized thiophene ester. Amide bond formation is achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions. The reaction mixture is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.

Representative Yield Data

StepYieldPurity (HPLC)
Cyclization10%99.21%
Thiophene Functionalization75%95%
Final Coupling40–50%98%

Challenges and Optimization Opportunities

  • Low Cyclization Yields : The 10% yield for triazolobenzothiazole formation necessitates optimization. Screening alternative acids (e.g., polyphosphoric acid) or microwave-assisted synthesis could improve efficiency.

  • Regioselectivity in Thiophene Substitution : Directed ortho-metalation or protecting group strategies may enhance selectivity during nitration and cyanation.

  • Stability of Sulfanyl Groups : Incorporating antioxidant agents (e.g., BHT) during coupling reactions could prevent oxidation of the thiol moiety.

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